molecular formula C7H9ClN2 B13663009 (4-Chloro-5-methylpyridin-2-YL)methanamine CAS No. 1196155-70-0

(4-Chloro-5-methylpyridin-2-YL)methanamine

Cat. No.: B13663009
CAS No.: 1196155-70-0
M. Wt: 156.61 g/mol
InChI Key: FDGQAOLDLLSLSD-UHFFFAOYSA-N
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Description

(4-Chloro-5-methylpyridin-2-YL)methanamine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 5th position, and a methanamine group at the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-5-methylpyridin-2-YL)methanamine typically involves the chlorination of 5-methylpyridin-2-ylmethanamine. One common method includes the reaction of 5-methylpyridin-2-ylmethanamine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-5-methylpyridin-2-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chloro-5-methylpyridin-2-YL)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes

Mechanism of Action

The mechanism of action of (4-Chloro-5-methylpyridin-2-YL)methanamine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

    (4-Chloropyridin-2-yl)methanamine: Similar structure but lacks the methyl group at the 5th position.

    (5-Methylpyridin-2-yl)methanamine: Similar structure but lacks the chlorine atom at the 4th position.

    (4-Chloropyrimidin-2-yl)methanamine: Contains a pyrimidine ring instead of a pyridine ring

Uniqueness

(4-Chloro-5-methylpyridin-2-YL)methanamine is unique due to the presence of both the chlorine and methyl groups, which can influence its reactivity and interaction with other molecules.

Properties

CAS No.

1196155-70-0

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

(4-chloro-5-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H9ClN2/c1-5-4-10-6(3-9)2-7(5)8/h2,4H,3,9H2,1H3

InChI Key

FDGQAOLDLLSLSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N=C1)CN)Cl

Origin of Product

United States

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